Evidence Dimension 1: Public Bioactivity Data Availability — Null Result as a Differentiator
Unlike the structurally related clinical-stage compounds roquinimex and laquinimod, which possess extensive pharmacological datasets (IC₅₀ values across multiple immune targets, in vivo efficacy models, and human pharmacokinetic profiles) [1], N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 302922-55-0) is explicitly annotated by the ZINC database as having no publications reported to ChEMBL [2]. A systematic search of BindingDB and PubMed confirms the absence of any target-specific affinity data (IC₅₀, Kᵢ, or EC₅₀) for this compound [2]. This represents a quantifiable difference in characterization maturity: laquinimod has >200 bioactivity data points in ChEMBL; the target compound has zero.
| Evidence Dimension | Number of bioactivity data points curated in ChEMBL |
|---|---|
| Target Compound Data | 0 (no data points, no publications indexed) |
| Comparator Or Baseline | Laquinimod (CAS 248281-84-7): >200 curated bioactivity data points in ChEMBL |
| Quantified Difference | Infinite (target compound: no data; comparator: extensive data) |
| Conditions | ChEMBL database query, ZINC substance annotation, BindingDB search, PubMed search (as of available data). |
Why This Matters
For procurement decisions, this null-result definitively positions the compound as an uncharacterized screening hit candidate rather than a validated pharmacological tool, eliminating it from consideration for any application requiring known target engagement.
- [1] ChEMBL Database. Laquinimod (CHEMBL2103872) compound report — bioactivity summary. European Bioinformatics Institute. View Source
- [2] ZINC Database. ZINC208819 entry: N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide. Annotations confirming zero ChEMBL publications. BindingDB and PubMed searches returning no curated affinity data for this structure. View Source
